molecular formula C23H21FN4O3 B2356924 N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamide CAS No. 1105214-04-7

N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2356924
CAS No.: 1105214-04-7
M. Wt: 420.444
InChI Key: OTOYISKAJGTBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H21FN4O3 and its molecular weight is 420.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Virtual Screening and Biological Evaluation

Research indicates that analogues of the compound , such as IPR-9, have shown promising results in breast cancer research. Particularly, these compounds have been observed to inhibit cell growth, induce apoptosis, and block angiogenesis in MDA-MB-231 breast cancer cells. Notably, compound 3, related to the compound , demonstrated a significant reduction in tumor volumes and metastasis in NOD-SCID mice, indicating its potential as a starting point for developing next-generation compounds for breast cancer treatment (Wang et al., 2011).

Drug Design and Radiosynthesis

Compounds structurally related to the chemical in focus have been used in the design and radiosynthesis of radiotracers for noninvasive assessment of stearoyl-CoA desaturase-1 (SCD-1), a protein overexpressed in multiple solid tumors. Radiotracers like (18)F-FPPPT and (18)F-FAPPT, derived from SCD-1 inhibitors, have shown potential in differentiating between xenograft tumors with varying levels of SCD-1 expression, indicating their potential in cancer diagnostics (Silvers et al., 2016).

Pharmacokinetics and Metabolic Pathway Research

Studies focusing on analogues of the compound have contributed significantly to understanding the pharmacokinetics and metabolic pathways of novel therapeutic agents. For instance, research on ALK inhibitors structurally similar to the compound has provided insights into enzymatic hydrolysis and clearance mechanisms, essential for optimizing the therapeutic efficacy and safety of these compounds (Teffera et al., 2013).

Molecular Interaction Studies

Detailed molecular interaction studies of antagonists structurally related to the compound have been performed to understand the binding interactions with specific receptors, such as the CB1 cannabinoid receptor. These studies contribute to the development of pharmacophore models, which are crucial for designing receptor-specific therapeutic agents (Shim et al., 2002).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O3/c24-17-5-3-15(4-6-17)19-8-10-22(27-26-19)28-11-1-2-16(13-28)23(29)25-18-7-9-20-21(12-18)31-14-30-20/h3-10,12,16H,1-2,11,13-14H2,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOYISKAJGTBSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)NC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.